Product packaging for TRIS(4-TERT-BUTYLPHENYL)SULFONIUM(Cat. No.:CAS No. 134708-14-8)

TRIS(4-TERT-BUTYLPHENYL)SULFONIUM

Número de catálogo: B165441
Número CAS: 134708-14-8
Peso molecular: 580.8 g/mol
Clave InChI: HHMQUQRJNPTPAJ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is a useful research compound. Its molecular formula is C31H39F3O3S2 and its molecular weight is 580.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39F3O3S2 B165441 TRIS(4-TERT-BUTYLPHENYL)SULFONIUM CAS No. 134708-14-8

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQUQRJNPTPAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584186
Record name Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220155-94-2, 134708-14-8
Record name Sulfonium, tris[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220155-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Arylsulfonium Salts in Photoreactive Systems

Arylsulfonium salts are a class of organic compounds that have become indispensable in various photoreactive systems, most notably in the realm of photolithography for microelectronics fabrication. researchgate.netgminsights.com Their primary function is to act as photoacid generators (PAGs), compounds that, upon exposure to light of a specific wavelength, decompose to produce a strong acid. researchgate.netaip.org This photogenerated acid then catalyzes a cascade of chemical reactions within a polymer matrix, a concept known as chemical amplification. researchgate.net

The use of arylsulfonium salts as PAGs offers several distinct advantages. They exhibit high thermal stability, which is a critical requirement for photoresists that undergo pre- and post-exposure baking steps. aip.org Furthermore, the strength of the photogenerated acid can be tailored by altering the counter-anion (the 'X⁻' in the general formula R₃S⁺X⁻), allowing for fine-tuning of the photoreactive system's sensitivity and resolution. sigmaaldrich.com Common anions include triflate (CF₃SO₃⁻) and nonaflate (C₄F₉SO₃⁻). The cation part of the salt determines the photochemical properties, such as the absorption wavelength and quantum yield of acid generation. rsc.org

Overview of Tris 4 Tert Butylphenyl Sulfonium As a Key Chemical Entity

Tris(4-tert-butylphenyl)sulfonium is a specific triarylsulfonium salt distinguished by the presence of three 4-tert-butylphenyl groups attached to a central sulfur atom. This substitution pattern significantly influences the compound's physical and chemical properties, making it a valuable tool in materials research.

One of the common methods for the synthesis of triarylsulfonium salts involves the reaction of a diaryl sulfoxide (B87167) with an aromatic compound in the presence of a strong acid. For instance, tris-(4-t-butylphenyl)sulfonium methane (B114726) sulfonate can be synthesized by heating a mixture of bis-(4-t-butylphenyl)sulfoxide and t-butylbenzene with methanesulfonic acid. prepchem.com

The bulky tert-butyl groups on the phenyl rings enhance the solubility of the salt in organic solvents commonly used in photoresist formulations and also impact the diffusion characteristics of the photogenerated acid within the polymer matrix. nih.govrsc.org The properties of two common salts of this compound are detailed below.

PropertyThis compound TriflateThis compound Perfluoro-1-butanesulfonate
CAS Number 134708-14-8 sigmaaldrich.com241806-75-7 sigmaaldrich.com
Molecular Formula C₃₁H₃₉F₃O₃S₂ sigmaaldrich.comC₃₄H₃₉F₉O₃S₂ sigmaaldrich.com
Molecular Weight 580.76 g/mol sigmaaldrich.comchemnet.com730.79 g/mol
Melting Point 250-253 °C sigmaaldrich.comchemnet.com194-197 °C sigmaaldrich.com
Appearance White to off-white powder or crystalsWhite to off-white powder or crystals
Solubility (in γ-butyrolactone) ~25% sigmaaldrich.com~10% sigmaaldrich.com
Solubility (in ethyl lactate) ~5% sigmaaldrich.com~20% sigmaaldrich.com
UV Absorption Maximum (λmax) ~201 nm sigmaaldrich.comNot widely reported

Evolution of Research Trajectories for Tris 4 Tert Butylphenyl Sulfonium

Established Synthetic Pathways

The core of synthesizing this compound salts lies in the formation of the sulfur-carbon bonds that constitute the cation. This is typically accomplished through reactions that build upon sulfoxide (B87167) intermediates or through direct condensation reactions mediated by strong acids.

Synthesis via Sulfoxide Intermediates and Aryl Halides

A prominent and flexible route to triarylsulfonium salts involves the reaction of diaryl sulfoxides with organometallic reagents derived from aryl halides. This method allows for the systematic construction of the desired trisubstituted sulfur core.

The reaction between a diaryl sulfoxide and a Grignard reagent is a foundational method for preparing triarylsulfonium salts. researchgate.netnih.gov In this specific synthesis, bis(4-tert-butylphenyl)sulfoxide serves as a key precursor. It reacts with an aryl Grignard reagent, leading to the formation of the this compound cation. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic sulfur atom of the sulfoxide.

A related one-pot method involves reacting an aryl Grignard reagent with thionyl chloride to first generate the diaryl sulfoxide in situ. Without isolation, a subsequent reaction with the remaining Grignard reagent and a triorganosilyl halide or sulfonate yields the triarylsulfonium salt. google.com

Substituted halobenzenes, particularly 4-tert-butylbromobenzene, are crucial for this synthetic pathway as they are the starting materials for the required Grignard reagent. The synthesis of 4-tert-butylphenylmagnesium bromide is achieved through the reaction of 4-tert-butylbromobenzene with magnesium metal. electronicsandbooks.com This organometallic compound then provides the third 4-tert-butylphenyl group necessary to form the target cation by reacting with bis(4-tert-butylphenyl)sulfoxide. researchgate.net The resulting product is often a halide salt, such as this compound bromide, which can then be used in subsequent anion exchange reactions. nih.gov

Table 1: Grignard-based Synthesis of this compound Salts

Precursor 1Precursor 2ReagentProduct CationReference
Bis(4-tert-butylphenyl)sulfoxide4-tert-butylbromobenzeneMagnesiumThis compound researchgate.netelectronicsandbooks.com
Thionyl chloride4-tert-butylbromobenzeneMagnesium, Triorganosilyl halideThis compound google.com

Acid-Mediated Condensation Reactions

An alternative to Grignard-based methods is the acid-mediated condensation, which can be considered a type of Friedel-Crafts reaction. acs.org This pathway involves the reaction of a diaryl sulfoxide with an activated aromatic compound in the presence of a strong acid.

For the synthesis of this compound methanesulfonate (B1217627), a mixture of bis(4-tert-butylphenyl)sulfoxide and an excess of tert-butylbenzene (B1681246) is heated in the presence of methanesulfonic acid. prepchem.com In this reaction, the strong acid protonates the sulfoxide, generating a highly electrophilic species that then attacks the electron-rich tert-butylbenzene ring to form the third aryl-sulfur bond, yielding the desired sulfonium salt. prepchem.com The reaction is typically heated for an extended period to ensure completion. prepchem.com

Table 2: Acid-Mediated Synthesis of a this compound Salt

Sulfoxide PrecursorAryl SubstrateAcid CatalystReaction ConditionsProduct SaltYieldReference
Bis(4-tert-butylphenyl)sulfoxidet-butylbenzeneMethane (B114726) sulfonic acid100°C, 24 hoursThis compound methanesulfonate20.6% prepchem.com

Counter-Anion Exchange Strategies

Once the this compound cation has been synthesized, often as a halide or methanesulfonate salt, the counter-anion can be readily exchanged to generate a variety of derivatives with different properties. nih.gov This is a crucial step for tailoring the salt's solubility and other characteristics for specific applications.

A general and efficient method for this exchange utilizes anion exchange resins (AER). nih.gov The process typically involves dissolving the initial sulfonium salt (e.g., the bromide salt) in a suitable organic solvent and passing it through a column packed with an anion exchange resin that has been pre-loaded with the desired new anion (A⁻). The resin captures the original bromide anion and releases the new anion, resulting in the formation of the desired this compound salt [TBPSS]⁺A⁻ in the eluate. nih.gov

Generation of Various this compound Anionic Derivatives

This anion exchange methodology allows for the synthesis of a wide array of this compound salts. The properties of these salts, such as melting point and solubility, are significantly influenced by the nature of the counter-anion. prepchem.comacs.org

Salts with anions like triflate (CF₃SO₃⁻) and perfluoro-1-butanesulfonate (C₄F₉SO₃⁻, also known as nonaflate) are commonly prepared. sigmaaldrich.comsigmaaldrich.com These derivatives are often synthesized to serve as photoacid generators in electronic applications. The synthesis of other derivatives, such as those containing camphorsulfonate or benzenetrisulfonate anions, can also be achieved through the same established anion exchange strategies, starting from a precursor like this compound bromide.

Table 3: Properties of Selected this compound Anionic Derivatives

Anion NameAnion FormulaProduct NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Reference
Trifluoromethanesulfonate (Triflate)CF₃SO₃⁻This compound triflate134708-14-8580.76250-253 sigmaaldrich.com
Perfluoro-1-butanesulfonateC₄F₉SO₃⁻This compound perfluoro-1-butanesulfonate241806-75-7730.79194-197 sigmaaldrich.com
CamphorsulfonateC₁₀H₁₅O₄S⁻This compound camphorsulfonate---
BenzenetrisulfonateC₆H₃(SO₃)₃³⁻This compound benzenetrisulfonate---

Application of Silver Salts in Anion Metathesis

Anion metathesis, or exchange, is a common and effective strategy for preparing sulfonium salts with specific counter-anions. Once a precursor salt, such as this compound bromide, is synthesized, the bromide anion can be exchanged for another anion. The use of silver salts is particularly advantageous in this process due to the low solubility of silver halides.

The general principle of this reaction involves dissolving the this compound bromide in a suitable solvent and then adding a silver salt of the desired anion (Ag-X). The silver cations (Ag⁺) and bromide anions (Br⁻) readily react to form silver bromide (AgBr), a highly insoluble precipitate. This precipitation effectively drives the reaction to completion, leaving the this compound cation and the new anion (X⁻) in solution.

Table 1: Anion Metathesis Reaction Using Silver Salts

Reactant 1 Reactant 2 (Silver Salt) Product Byproduct (Precipitate)
This compound BromideSilver Trifluoromethanesulfonate (Silver Triflate)This compound TriflateSilver Bromide (AgBr)
This compound BromideSilver Perfluoro-1-butanesulfonateThis compound Perfluoro-1-butanesulfonateSilver Bromide (AgBr)
This compound BromideSilver TetrafluoroborateThis compound TetrafluoroborateSilver Bromide (AgBr)

The choice of solvent for the metathesis reaction is critical and depends on the solubility of both the starting sulfonium salt and the resulting product. After the reaction is complete, the precipitated silver bromide is removed by filtration. The desired this compound salt can then be isolated from the filtrate by evaporating the solvent and subsequent purification, often through recrystallization.

Advanced Synthetic Protocols and Yield Optimization

Key parameters for yield optimization include:

Stoichiometry of Reactants: Precise control of the molar ratios of the reactants is essential to ensure complete conversion and minimize the formation of byproducts.

Solvent Selection: The choice of solvent can significantly impact reaction rates and the solubility of reactants, intermediates, and products.

Purification Techniques: Efficient removal of unreacted starting materials and byproducts is critical for obtaining a high-purity product. For the anion metathesis step, ensuring the complete removal of the precipitated silver halide is vital. The final product is often purified by recrystallization from a suitable solvent system to achieve the desired purity.

For instance, in the synthesis of the bromide precursor, an increased amount of water for extraction was noted to be a modification in the procedure, suggesting its importance in the purification and final yield of the product. google.comgoogle.com

Fundamental Photoacid Generation Pathways

Upon direct irradiation with UV light, typically at wavelengths such as 254 nm, the this compound cation is promoted to an electronically excited state. nih.gov The primary photochemical event from this excited state is the cleavage of a carbon-sulfur (C–S) bond, which can proceed through two distinct competitive mechanisms: heterolytic and homolytic cleavage. ibm.comosti.gov

Heterolytic cleavage involves the asymmetric breaking of the C–S bond, where the bonding electrons are transferred to the sulfur atom. This process results in the formation of a diaryl sulfide (B99878) and an aryl carbocation. ibm.com In the case of this compound, this pathway yields bis(4-tert-butylphenyl) sulfide and the 4-tert-butylphenyl cation. nih.gov The highly reactive carbocation can then react with various nucleophiles present in the system to generate the protonic acid.

Table 1: Products of Heterolytic Cleavage
PrecursorCleavage PathwayPrimary Products
This compound cationHeterolysisBis(4-tert-butylphenyl) sulfide + 4-tert-butylphenyl cation

Concurrent with heterolysis, the excited sulfonium salt can undergo homolytic cleavage. ibm.comosti.gov This symmetric bond breaking results in each fragment retaining one of the bonding electrons, producing a radical pair. nih.gov For this compound, this pathway generates a 4-tert-butylphenyl radical and a bis(4-tert-butylphenyl)sulfinyl radical cation. ibm.comnih.gov These radical species are typically formed within a solvent cage and can undergo further reactions, including recombination or reaction with the solvent, to ultimately form the acid and other byproducts. ibm.com

Table 2: Products of Homolytic Cleavage
PrecursorCleavage PathwayPrimary Products
This compound cationHomolysis4-tert-butylphenyl radical + Bis(4-tert-butylphenyl)sulfinyl radical cation

Carbon-Sulfur Bond Cleavage Dynamics from Excited States

Electron-Driven Processes in Extreme Ultraviolet (EUV) Photochemistry

In EUV and electron-beam lithography, the high-energy radiation (photons or electrons) does not primarily interact directly with the PAG. Instead, the energy is absorbed by the surrounding polymer resin matrix, leading to ionization and the generation of a cascade of secondary electrons with a wide range of kinetic energies. The photoacid generation is then initiated by the reactions of these secondary electrons, particularly those with low kinetic energy, with the PAG molecules.

Photoacid generators like this compound are designed to be efficient electron acceptors. Low-energy secondary electrons, generated from the ionization of the resist matrix, can be captured by the sulfonium cation. This process, known as dissociative electron attachment, neutralizes the positive charge on the sulfur center, forming a transient, unstable radical species. This intermediate rapidly undergoes fragmentation, typically involving the cleavage of a carbon-sulfur bond. This dissociation is the critical step that ultimately leads to the formation of the acid catalyst. The fragments produced, which include radical and neutral species, then react with components of the polymer matrix or other molecules to release a proton, thereby generating the Brønsted acid. The efficiency of this electron attachment and subsequent dissociation is a key factor in the sensitivity of photoresists used for EUV lithography.

Dynamics of this compound Fragmentation Post-Electron Attachment

A crucial pathway for the decomposition of sulfonium salts can be initiated by the attachment of a low-energy electron, a process known as dissociative electron attachment (DEA). aps.org This process is fundamental in various environments, including the condensed phase where secondary electrons are generated by high-energy radiation. In DEA, the parent molecule captures a free electron, often with very low kinetic energy (0-15 eV), to form a transient negative ion (TNI). aps.orgaps.org This TNI is in an unstable, high-energy state and rapidly dissociates into a stable anion and one or more neutral radical fragments. aps.org

For a molecule like this compound, the DEA process would proceed as follows:

Formation of the Transient Negative Ion (TNI): The sulfonium cation captures an electron, forming a transient neutral radical species.

Dissociation: This unstable intermediate undergoes fragmentation. The most likely pathway involves the cleavage of a carbon-sulfur (C–S) bond.

Studies on analogous compounds show that fragmentation dynamics can be complex. For instance, in molecules with multiple identical ligands, such as Pt(PF₃)₄, DEA leads to the sequential loss of these ligands. rsc.org For this compound, the primary fragmentation would be the loss of a 4-tert-butylphenyl radical, yielding diphenyl sulfide and a 4-tert-butylphenyl radical.

The kinetic energy and angular distribution of the resulting fragments depend on the energy of the incident electron and the symmetry of the electronic state of the TNI. aps.orgaps.org Experimental techniques such as momentum imaging can provide detailed insights into these dynamics, revealing the dissociation pathways and the partitioning of energy among the fragments. arxiv.org In many cases, the TNI undergoes significant geometrical distortion before dissociation, influencing the final products. aps.org

Contributions of Internal Excitation to Photochemical Reactivity

The photochemical reactivity of this compound is profoundly influenced by its state of internal excitation, which includes both electronic and vibrational energy. Upon absorbing a photon, the molecule is promoted to an electronically excited state.

Research on triarylsulfonium salts demonstrates that the specific excited state reached dictates the subsequent reaction pathway. ibm.com

Singlet Excited State (S₁): Direct irradiation typically populates the first singlet excited state. From this state, both heterolytic (uneven) and homolytic (even) cleavage of the C-S bond can occur. Heterolytic cleavage results in a cation and a neutral molecule (e.g., a phenyl cation and diaryl sulfide), while homolytic cleavage produces a radical pair (e.g., a phenyl radical and a diarylsulfinyl radical cation). ibm.comosti.gov

Triplet Excited State (T₁): The triplet state can be populated through sensitization, where another molecule absorbs light and transfers its energy to the sulfonium salt. The triplet state is also labile and primarily undergoes homolytic C-S bond cleavage, leading to a triplet radical pair. ibm.com

These different initial fragmentation patterns from the singlet and triplet states lead to distinct final product distributions, highlighting the critical role of the electronic excited state.

Furthermore, vibrational excitation, whether from the initial absorption event or subsequent internal conversion, can influence bond-breaking dynamics. For related compounds, it has been shown that geometrical distortions in the excited or transient ion state are sometimes necessary to facilitate bond cleavage. aps.org This indicates that the flow of internal energy within the molecule plays a direct role in overcoming the activation barriers for fragmentation.

Influence of Sulfonium Cation Structure on Photoacid Generation Efficiency and Pathway Selectivity

The structure of the sulfonium cation is a key determinant of its performance as a photoacid generator, affecting both the efficiency of acid production (quantum yield) and the selectivity of the reaction pathways. rsc.org Modifications to the aryl substituents can tune the molecule's absorption characteristics, stability, and fragmentation patterns.

Key Structural Factors:

Aryl Substituents: The nature and position of substituents on the phenyl rings significantly impact reactivity. Attaching electron-donating or π-conjugated groups can shift the absorption to longer wavelengths (a redshift). For example, introducing sulfonium groups can shift the absorption maximum, with para-substitution leading to a more significant redshift than meta-substitution due to better electronic conjugation. mdpi.com

Symmetry and Number of Substituents: Increasing the number of chromophores on the sulfonium salt can enhance its light-absorbing properties. Bifunctional PAGs, with two photosensitive units, have been shown to have significantly higher two-photon absorption cross-sections and produce twice the amount of acid compared to their monofunctional counterparts. mdpi.com

Para- vs. Meta-Substitution: The position of substituents matters. In studies of π-conjugated sulfonium salts, a meta-positioning of the sulfonium group relative to the conjugated backbone led to a strong increase in the quantum yield for acid generation (up to ~0.5) compared to para-substitution. rsc.org This is attributed to a more efficient S-C bond cleavage pathway in the meta-isomer. mdpi.comrsc.org

Cation StructureKey FeatureImpact on Efficiency/SelectivityReference
Mono- vs. Bi-substitutedNumber of chromophoresBi-substituted salts show double the photoacid generation and improved two-photon absorption. mdpi.com
Para- vs. Meta-substitutedIsomeric positionMeta-isomers can exhibit higher quantum yields for acid generation due to more efficient S-C bond cleavage. mdpi.comrsc.org
ArylcycloalkylsulfoniumAliphatic/Aromatic mixCan show lower acid generation efficiency compared to symmetric triarylsulfonium salts like TPS. nih.gov
Triarylamine dialkylsulfoniumDonor group integrationHigh quantum yields (~0.5) are achievable. Polymerization efficiency depends on both cation and anion. nih.gov

Secondary Photochemical Reactions and Photoproduct Formation (e.g., in-cage reactions)

Following the initial C-S bond cleavage, the primary fragments are generated within a "cage" of surrounding solvent molecules. The subsequent fate of these reactive intermediates is determined by their ability to either recombine within this cage or diffuse out into the bulk solvent.

In-Cage Recombination: When fragments are unable to escape the solvent cage, they can recombine to form new products. A significant finding in the photolysis of triphenylsulfonium salts was the formation of rearrangement products, specifically phenylthiobiphenyls. ibm.comosti.gov This is proposed to occur via an in-cage recombination mechanism. The initial homolytic cleavage yields a phenyl radical and a diphenylsulfinyl radical cation pair; these can recombine in a different configuration before they can separate. ibm.com

Out-of-Cage Reactions: If the fragments diffuse out of the solvent cage, they can react with other molecules in the solution.

Reaction with Solvent: Radicals can abstract hydrogen atoms from solvent molecules, leading to the formation of products like benzene (B151609) and initiating the generation of the Brønsted acid. nih.gov

Reaction with Oxygen: Aryl radicals that escape the cage can be trapped by molecular oxygen, leading to the formation of phenols. nih.gov

Regeneration: In some systems, a pathway for the regeneration of the original sulfonium salt after photocleavage has been suggested, which would lower the net quantum yield of acid generation. nih.gov

The balance between these in-cage and out-of-cage pathways is influenced by factors such as solvent viscosity and polarity. ibm.com

Photoelectron Transfer Mechanisms with Electron Donors

Triarylsulfonium salts can be activated not only by direct photoexcitation but also through photoinduced electron transfer (PET) from a suitable electron donor molecule, often called a photosensitizer. This process allows the PAG to be activated by light of longer wavelengths that the sulfonium salt itself does not absorb. rsc.org

The general mechanism for sensitized activation is as follows:

Excitation of the Donor (Sensitizer): The donor molecule (D) absorbs a photon, transitioning to an excited state (D*).

Electron Transfer: The excited donor (D*) transfers an electron to the sulfonium salt (PAG), which acts as the electron acceptor. This results in a donor radical cation (D•+) and a transient neutral radical of the PAG.

D + hν → D*

D* + PAG → D•+ + PAG•

Fragmentation: The unstable neutral radical (PAG•) then undergoes rapid fragmentation, as described in the DEA mechanism (Section 3.2.2), ultimately leading to the generation of an acid.

This mechanism has been demonstrated for onium salts in the presence of electron donors like N,N-dimethylaniline. ibm.com The feasibility and rate of the electron transfer are governed by the thermodynamics of the system, specifically the oxidation potential of the donor and the reduction potential of the acceptor, as described by the Marcus-Hush formalism. rsc.org The development of donor-porphyrin-acceptor triads, while studying intramolecular PET, provides deep insight into the kinetics of charge separation and recombination that are central to these intermolecular processes. rsc.orgresearchgate.net

Applications of Tris 4 Tert Butylphenyl Sulfonium in Polymer Science and Lithography

Photoacid Generator Functionality in Chemically Amplified Resist Systems

In chemically amplified resists, the Tris(4-tert-butylphenyl)sulfonium cation is typically paired with a non-nucleophilic anion, such as triflate (CF₃SO₃⁻) or perfluoro-1-butanesulfonate (nonaflate, C₄F₉SO₃⁻), to form a photoacid generator. mathnet.rusigmaaldrich.comsigmaaldrich.com When a polymer film containing this PAG is exposed to patterned radiation, the sulfonium (B1226848) salt absorbs the energy and undergoes photolysis, generating a strong Brønsted acid. researchgate.net This photochemically generated acid then acts as a catalyst for a cascade of chemical transformations within the resist matrix during a subsequent post-exposure bake (PEB) step. researchgate.net A key advantage of this system is that a single acid molecule can catalyze numerous reactions, providing high sensitivity and allowing for lower exposure doses. The concentration of the PAG in the resist formulation is a critical parameter, typically ranging from 0.1 to 10 parts by weight per 100 parts by weight of the base resin. justia.com

The fundamental principle of a positive-tone chemically amplified resist relies on a solubility switch. The polymer resin is initially insoluble in an aqueous developer solution due to the presence of acid-labile protecting groups on its backbone (e.g., t-butyloxycarbonyl, t-BOC). researchgate.net The strong acid generated from the photolysis of the this compound salt catalyzes the cleavage of these protecting groups. researchgate.net This deprotection reaction converts the polymer from a nonpolar, insoluble state to a polar, soluble state in the exposed regions of the resist film. A subsequent development step selectively removes these now-soluble regions, leaving behind a positive-tone image of the mask. The bulky tert-butyl groups on the phenyl rings of the sulfonium cation can influence the diffusion characteristics of the generated acid, which is a critical factor in controlling the deprotection reaction's spatial extent.

Research has indicated that incorporating tert-butylphenyl substituents in place of standard phenyl groups in onium salt PAGs can lead to higher contrast in the resulting resist system. researchgate.net Contrast refers to the sharpness of the transition between exposed and unexposed areas. Higher contrast enables the printing of smaller features with steeper sidewall profiles, which directly translates to improved resolution. The enhanced performance is attributed to factors such as the bulky nature of the cation influencing acid diffusion, leading to a more confined and efficient deprotection reaction at the boundary of the exposed area.

Post-exposure delay (PED) is the time interval between the exposure and the post-exposure bake steps. During this period, uncontrolled diffusion of the photogenerated acid can lead to pattern degradation, such as line-width changes or T-topping (a broadening at the top of the resist feature). The molecular structure of the onium salt PAG plays a role in the resist's stability against PED effects. researchgate.net The larger size and bulkiness of the this compound cation can help to anchor the generated acid, reducing its volatility and uncontrolled migration within the resist film before the bake step, thus improving process latitude and pattern fidelity.

Material roughness, particularly line-edge roughness (LER) and line-width roughness (LWR), is a major challenge in advanced lithography. It refers to the deviation of a feature edge from a smooth, ideal shape. The properties of the PAG are a key factor in determining the intrinsic material roughness of a resist. By providing more controlled acid generation and diffusion, PAGs like this compound contribute to a more uniform deprotection reaction at the nanoscale. This uniformity can lead to smoother sidewalls on patterned features, thereby mitigating LER. Advanced resist systems utilizing specifically designed PAGs have demonstrated the ability to achieve sub-50-nm resolution with LER values below 5 nm. researchgate.net

The utility of this compound salts is not limited to single-layer resist formulations. They are also employed in more complex lithographic schemes, such as in multilayer resist systems and antireflective coatings. googleapis.com In these applications, a bottom anti-reflective coating (BARC) is often applied to the substrate before the resist layer to suppress unwanted reflections. PAGs can be incorporated into these underlayers to help control the acid profile at the critical interface between the resist and the BARC, further refining pattern accuracy. googleapis.com

Data Tables

Table 1: Solubility of this compound Salts in Common Lithography Solvents

Compound Solvent Solubility
This compound triflate Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) <1% sigmaaldrich.com
Ethyl lactate ~5% sigmaaldrich.com
γ-Butyrolactone ~25% sigmaaldrich.com
This compound perfluoro-1-butanesulfonate Propylene glycol monomethyl ether acetate (PGMEA) ~3% sigmaaldrich.com
Ethyl lactate ~20% sigmaaldrich.com

Table 2: List of Chemical Compounds

Compound Name
This compound
This compound bromide
This compound nonaflate
This compound perfluoro-1-butanesulfonate
This compound triflate
Triphenylsulfonium (B1202918) triflate
γ-Butyrolactone
Ethyl lactate
Propylene glycol monomethyl ether acetate (PGMEA)

Impact on Lithographic Performance and Patterning

Cationic Photopolymerization Initiation

Cationic photopolymerization is a method for polymerizing monomers through a cationic mechanism initiated by light. Triarylsulfonium salts, such as this compound, are a prominent class of photoacid generators (PAGs) used for this purpose. nsf.govresearchgate.net The process begins when the sulfonium salt cation absorbs a photon, leading to either a homolytic or heterolytic cleavage of a carbon-sulfur bond. nsf.govencyclopedia.pub Subsequent reactions of these initial fragments with the surrounding medium result in the formation of a potent Brønsted acid. researchgate.netencyclopedia.pub This acid then protonates a monomer, creating a cationic active center that propagates the polymerization chain. A key advantage of this initiation method over free-radical polymerization is its insensitivity to oxygen, which eliminates the need for inerting the reaction environment. tuwien.at

This compound salts are effective photoinitiators for the cationic polymerization of epoxy resins, a class of monomers containing epoxide functional groups. tuwien.at The photogenerated superacid protonates the oxygen atom of the epoxy ring, initiating a ring-opening polymerization process. researchgate.net This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network, which is characteristic of thermoset materials. The reactivity and polymerization rate can be influenced by the nature of both the sulfonium cation and its corresponding anion. researchgate.net Research has shown that sulfonium salts can efficiently cure common epoxy monomers, such as bisphenol A diglycidyl ether (BADGE), with high polymerization rates observed in the initial seconds of the reaction. tuwien.at The efficiency of these initiators makes them suitable for a wide range of applications, including industrial coatings, adhesives, and the production of composite materials. tuwien.at

Table 1: Comparative Reactivity of Different Sulfonium Salt Photoinitiators in Epoxy Polymerization This table presents data on the performance of various sulfonium salt photoinitiators in the polymerization of an epoxy monomer (EPOX), demonstrating the influence of the initiator's chemical structure on reactivity.

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The utility of this compound salts extends to the polymerization of other cyclic ethers beyond epoxides, such as tetrahydrofuran (B95107) (THF). The underlying mechanism is the same acid-catalyzed ring-opening process. The polymerization of THF is initiated when a proton from the photogenerated acid attacks the ether oxygen atom, forming a secondary oxonium ion. This active species is then attacked by another THF molecule, propagating the chain. The process requires an initiator, and while various acid catalysts can be used, photoacid generators provide temporal and spatial control over the initiation. The cationic ring-opening polymerization of THF is a well-established method for producing poly(tetrahydrofuran), a valuable polyether diol.

A significant application of photo-induced acid generation is in the formation of Covalent Adaptable Networks (CANs), often known as vitrimers. These materials behave like classical thermosets at service temperatures but can be reprocessed and recycled at elevated temperatures due to dynamic covalent bonds in their network. researchgate.net Sulfonium-based photoacid generators can be used to create these networks through a process of chemical amplification. rsc.org

In one approach, a polymer network is designed to contain thermo-labile protecting groups, such as tert-butoxycarbonyl (t-BOC). rsc.org Upon UV irradiation, the sulfonium salt generates a superacid that catalyzes the cleavage of these t-BOC groups, liberating functional groups like hydroxyls. rsc.org These newly available functional groups can then participate in thermally activated bond exchange reactions, such as transesterification, which allows the polymer network to rearrange its topology, enabling material flow, self-healing, or reprocessing without depolymerization. researchgate.netrsc.org This strategy demonstrates how a photo-latent onium salt can be used to control the macroscopic properties and recyclability of a thermoset material. rsc.org

Specific Applications in Advanced Lithography Technologies

In the semiconductor industry, photoacid generators are critical components of chemically amplified resists (CARs), which are used to create the intricate patterns of integrated circuits. This compound salts, with anions like triflate or perfluoro-1-butanesulfonate (nonaflate), are employed as PAGs in these advanced resist formulations for both EUV and DUV lithography. researchgate.net Upon exposure to high-energy radiation, the PAG generates a catalytic amount of acid, which diffuses through the resist and induces a chemical transformation (e.g., deprotection) in the polymer matrix, dramatically changing its solubility in a developer solution. researchgate.netrsc.org

Deep Ultraviolet (DUV) lithography, particularly using KrF excimer lasers at a wavelength of 248 nm, has been a workhorse of the semiconductor industry for decades. Chemically amplified resists based on onium salt PAGs are fundamental to this technology. Research has demonstrated that a resist formulated with tetrahydropyranyl-protected poly(p-hydroxystyrene) and an onium salt photoacid generator, bis(tert-butylphenyl)iodonium triflate, can resolve features as small as 0.35 µm. rsc.org this compound salts function on the same principle, generating acid upon DUV exposure to catalyze the deprotection of the polymer, rendering the exposed regions soluble in an alkaline developer. rsc.org The low absorbance of these resist systems at the exposure wavelength is a critical feature, as it allows for uniform illumination through the film thickness and results in better pattern profiles. rsc.org

Table 2: Formulation and Performance of a DUV Photoresist Using an Onium Salt PAG This table details the composition and exposure characteristics of a chemically amplified DUV resist system similar to those employing this compound salts.

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Integration with Molecular Resist Materials

The integration of this compound salts as photoacid generators (PAGs) into molecular resist materials represents a significant area of research in advanced lithography, particularly for next-generation techniques such as Extreme Ultraviolet (EUV) Lithography. Molecular resists, which are non-polymeric, low-molecular-weight organic materials, offer potential advantages over traditional polymer-based chemically amplified resists (CARs), including higher resolution, lower line-edge roughness (LER), and better etch resistance due to their well-defined structures and smaller molecular size.

This compound salts are favored as PAGs in these systems due to their thermal stability, good solubility in common resist solvents, and efficient acid generation upon exposure to high-energy radiation. The bulky tert-butyl groups on the phenyl rings enhance the solubility of the sulfonium salt in organic solvents used in the semiconductor manufacturing process and can influence the diffusion characteristics of the generated acid, which is a critical factor in achieving high-resolution patterns.

Research Findings

Research into molecular resists often involves the use of core molecules like calixarenes, fullerenes, or other specifically designed molecular glasses, in combination with a PAG such as a this compound salt and sometimes a cross-linker.

One notable area of investigation is the development of single-component molecular resists where the photoacid generating sulfonium salt is chemically bonded to the resist's core molecule. For instance, a novel molecular glass (TPSiS) based on a tetraphenylsilane (B94826) derivative with a covalently attached sulfonium salt has been synthesized and characterized. This approach eliminates the need for a separate PAG component, which can mitigate issues related to PAG aggregation and phase separation within the resist film. Lithographic evaluation of this single-component resist under electron beam (e-beam) lithography demonstrated the ability to resolve dense line/space patterns down to 25 nm and semi-dense line/space patterns at 16 nm. nih.gov The etching selectivity of this resist to a silicon substrate was found to be 8.6 under a SF6/O2 plasma, indicating its potential for practical applications in pattern transfer. nih.gov

In other studies, multi-component molecular resists are formulated. For example, a chemically amplified fullerene resist has been developed using a methanofullerene derivative, an epoxide crosslinker, and a triarylsulfonium hexafluoroantimonate as the PAG. researchgate.net While not specifically this compound, the use of a triarylsulfonium salt highlights the suitability of this class of compounds for advanced molecular resist formulations. This system demonstrated the capability to resolve 15 nm sparse patterns and 25 nm half-pitch dense patterns with an LER of approximately 4 nm using 30 keV electron beam exposure. researchgate.net

The performance of molecular resists is highly dependent on the interplay between the molecular glass, the PAG, and the processing conditions. For instance, studies on tetraphenylsilane (TPSi) based molecular glass resists, while not explicitly detailing the use of this compound PAGs, provide valuable insights into the performance of similar systems. A t-butyloxycarbonyl (t-Boc) protected TPSi derivative, when formulated as a resist, achieved a resolution of 30 nm with an LER of 3.8 nm. nih.gov Furthermore, under EUV lithography, these resists have demonstrated the ability to pattern 20 nm isolated lines and 25 nm dense lines. nih.govresearchgate.net

The solubility of the this compound salt in the casting solvent is a crucial parameter for formulating a homogeneous resist solution. The following tables provide solubility data for two common salts of this compound in various organic solvents.

Solubility of this compound Triflate

Solvent Solubility
Propylene glycol monomethyl ether acetate (PGMEA) <1%
γ-butyrolactone ~25%
Ethyl lactate ~5%

Data sourced from sigmaaldrich.com

Solubility of this compound Perfluoro-1-butanesulfonate

Solvent Solubility
Propylene glycol monomethyl ether acetate (PGMEA) ~3%
γ-butyrolactone ~10%
Ethyl lactate ~20%

Data sourced from sigmaaldrich.com

These solubility characteristics are critical for the formulation of molecular resist systems, ensuring that the PAG is uniformly distributed within the molecular glass matrix, which is essential for achieving high-resolution and uniform patterning.

Spectroscopic and Analytical Characterization Methodologies for Tris 4 Tert Butylphenyl Sulfonium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of the Tris(4-tert-butylphenyl)sulfonium cation. By analyzing the magnetic properties of its atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons, carbons, and any fluorine atoms in the associated anion.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy is utilized to determine the number and types of hydrogen atoms present in the this compound cation. The spectrum provides characteristic chemical shifts for the aromatic protons and the protons of the tert-butyl groups.

The aromatic protons typically appear as multiplets in the downfield region of the spectrum, indicative of their electron-deficient environment due to the positively charged sulfur atom. The protons of the tert-butyl groups, being in a more shielded environment, resonate at a higher field, typically as a sharp singlet due to the free rotation around the carbon-carbon single bond.

Table 1: Illustrative ¹H-NMR Spectral Data for the this compound Cation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.6m12HAromatic Protons
~1.3s27Htert-Butyl Protons

Note: The exact chemical shifts can vary depending on the solvent and the counter-ion present.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of the this compound cation. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

The spectrum will show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons. The aromatic carbons will appear as several distinct signals due to their different chemical environments, including the carbon atom directly bonded to the sulfur, which is typically shifted downfield.

Table 2: Representative ¹³C-NMR Spectral Data for the this compound Cation

Chemical Shift (δ) ppmAssignment
~155Aromatic C (para to S)
~132Aromatic C (ortho to S)
~130Aromatic C (meta to S)
~125Aromatic C (ipso to S)
~35Quaternary C (tert-butyl)
~31Methyl C (tert-butyl)

Note: The specific chemical shifts are dependent on the solvent and counter-ion.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is employed to identify the characteristic functional groups present in the this compound salt.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound salt will exhibit absorption bands corresponding to the vibrational modes of its constituent parts. Key absorptions include those for the C-H stretching of the aromatic rings and the tert-butyl groups, C=C stretching of the aromatic rings, and C-H bending vibrations. Additionally, characteristic bands for the specific counter-ion will be present. For example, salts containing triflate or other sulfonate anions will show strong absorptions corresponding to the S=O and S-O stretching vibrations. While specific IR data for the standalone cation is not typically reported, analysis of its salts provides this crucial information. For instance, a patent mentions IR analysis of a composition containing this compound triflate, where characteristic peaks would be expected, though not explicitly detailed for the cation alone. google.com

Table 3: General IR Absorption Regions for this compound Salts

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H Stretch
2960-2870Aliphatic C-H Stretch (tert-butyl)
1600-1450Aromatic C=C Stretch
~1250 & ~1030S=O and S-O Stretch (for sulfonate anions)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the this compound cation and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the cation, confirming its elemental composition.

In the mass spectrum, the parent ion peak corresponding to the intact this compound cation ([C₃₀H₃₉S]⁺) would be observed. The fragmentation of this cation under mass spectrometric conditions can provide further structural information. Common fragmentation pathways for such aromatic sulfonium (B1226848) salts may involve the loss of one or more of the aryl groups or fragmentation within the tert-butyl substituents.

Table 4: Expected Mass Spectrometry Data for the this compound Cation

m/z (mass-to-charge ratio)Assignment
431.28[M]⁺ (this compound cation)
---Fragment ions (e.g., loss of aryl or alkyl groups)

Note: The observed m/z values will correspond to the cation. The full mass of the salt will not be observed as a single peak.

Time-of-Flight Mass Spectrometry (TOFMS)

Time-of-Flight Mass Spectrometry (TOFMS) is a powerful technique for the precise mass determination of the this compound cation. In Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOFMS, a suitable matrix is co-crystallized with the sample to facilitate soft ionization and prevent fragmentation of the analyte. For compounds similar to the this compound cation, such as other nonpolar, aprotic molecules, a specialized matrix like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be effective. researchgate.netnih.gov This matrix assists in the desorption and ionization of the analyte upon laser irradiation, allowing for the accurate measurement of the molecular ion's mass-to-charge ratio. researchgate.netnih.gov The high mass resolution of TOF analyzers enables the confirmation of the elemental composition of the cation, which for this compound is C₃₀H₃₉S⁺.

A related technique, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), is particularly useful for surface analysis. carleton.edunist.govcronologic.dephi.comsintef.no It provides detailed molecular information from the outermost layers of a solid sample by bombarding the surface with a pulsed ion beam. carleton.edunist.govcronologic.dephi.comsintef.no This method can be used to map the distribution of this compound on a substrate with sub-micron lateral resolution. sintef.no

Table 1: Key Parameters for TOFMS Analysis of this compound

ParameterDescriptionRelevance
Matrix (MALDI) trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)Facilitates soft ionization of the nonpolar cation. researchgate.netnih.gov
Primary Ion Beam (ToF-SIMS) Pulsed ion beam (e.g., Cs⁺ or Ga⁺)Ejects secondary ions from the sample surface for mass analysis. carleton.edu
Mass Analyzer Time-of-Flight (TOF)Provides high mass resolution and accuracy for molecular formula confirmation. carleton.eduphi.com
Mode (ToF-SIMS) Spectroscopy, Imaging, Depth ProfilingAllows for compositional analysis, spatial distribution mapping, and 3D chemical characterization. carleton.edusintef.no

Gas Chromatography-Mass Spectrometry (GC-MS) for Photoproduct Identification

The study of the photoreactivity of this compound involves the identification of its photolysis products, for which Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool. Upon irradiation with UV light, triarylsulfonium salts are known to undergo fragmentation. rsc.org The volatile and semi-volatile products generated during this process can be separated by gas chromatography and subsequently identified by mass spectrometry.

A common photodegradation pathway for triarylsulfonium salts involves the homolytic or heterolytic cleavage of the carbon-sulfur bonds. rsc.org This leads to the formation of various photoproducts. For instance, the photolysis of the related compound, tris(4-tert-butoxycarbonyloxyphenyl)sulfonium salt, has been shown to yield bis(4-tert-butoxycarbonyloxyphenyl) sulfide (B99878) as a major product. rsc.org By analogy, the photolysis of this compound is expected to produce volatile aromatic compounds. The study of the photodegradation of 4-tert-butylphenol, a related moiety, by GC-MS has identified products such as 4-tert-butylcatechol (B165716) and hydroquinone, indicating potential ring-opening and oxidation pathways under certain conditions. nih.gov

Table 2: Potential Photoproducts of this compound Identifiable by GC-MS

Potential PhotoproductChemical FormulaNote
Di(4-tert-butylphenyl) sulfideC₂₀H₂₆SExpected major product from C-S bond cleavage.
4-tert-ButylbenzeneC₁₀H₁₄Potential product from fragmentation.
Biphenyl derivativesC₁₂H₁₀ (and substituted analogs)Possible rearrangement products.

Electrospray Ionization Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for the analysis of ionic and polar molecules in solution. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution mass data for the intact this compound cation. This technique is valuable for confirming the molecular weight and isotopic distribution of the cation directly from solution, often with minimal fragmentation. nih.gov

The analysis of other complex ionic species, such as p-tert-butylcalix acs.orgarene complexes with various ions, by ESI tandem mass spectrometry has demonstrated the capability of this technique to characterize non-covalent interactions and fragmentation pathways. nih.gov For this compound, ESI-MS can be used to study its stability in different solvents and its interactions with other molecules in solution. By applying a declustering potential or using tandem mass spectrometry (MS/MS), controlled fragmentation of the cation can be induced to gain further structural information. nih.gov

Electronic Spectroscopy for Photoreactivity Studies

Electronic spectroscopy techniques are fundamental in elucidating the photochemical behavior of this compound, particularly its absorption of light and subsequent excited-state dynamics.

UV-Visible (UV-Vis) Spectroscopy in Photochemistry

UV-Visible (UV-Vis) spectroscopy is the primary method for determining the light-absorbing properties of this compound. The absorption spectrum reveals the wavelengths at which the molecule can be electronically excited, which is the initial step in any photochemical reaction. The triflate salt of this compound exhibits a maximum absorption (λmax) at 201 nm. sigmaaldrich.com However, substituted triarylsulfonium salts can show absorption maxima at longer wavelengths, with some exhibiting local maxima around 318 nm. researchgate.net The position and intensity of the absorption bands are influenced by the aromatic substituents and the molecular environment. nih.gov

The Beer-Lambert Law can be applied to UV-Vis data to determine the molar absorptivity (ε) of the compound, which is a measure of how strongly it absorbs light at a particular wavelength. This information is critical for designing photochemical experiments and for calculating quantum yields of photoreactions.

Table 3: Reported UV-Vis Absorption Data for Triarylsulfonium Salts

Compound/Classλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventReference
This compound triflate201Not specifiedNot specified sigmaaldrich.com
Substituted triarylsulfonium PAGs31860,900Not specified researchgate.net
Diphenyliodonium PAGs22717,800Not specified researchgate.net

Fluorescence Spectroscopy in Quenching Studies

Fluorescence spectroscopy is a sensitive technique used to study the excited-state properties of molecules. While this compound itself may not be strongly fluorescent, its interaction with other fluorescent molecules can be investigated through quenching studies. Fluorescence quenching occurs when the fluorescence intensity of a fluorophore is decreased by the presence of another substance, the quencher. arxiv.org

Sulfonium salts can act as quenchers for the fluorescence of various aromatic molecules. acs.orgacs.org This quenching can occur through different mechanisms, including electron transfer or energy transfer. By analyzing the quenching efficiency using the Stern-Volmer relationship, insights into the kinetics and mechanism of the interaction between the excited state of the fluorophore and the sulfonium salt can be obtained. acs.org Such studies are valuable for understanding the potential for photosensitization, where a separate light-absorbing molecule transfers energy to the sulfonium salt, initiating its decomposition.

Surface Sensitive Techniques

Given the application of this compound in thin films and photoresists, surface-sensitive techniques are crucial for characterizing its distribution and chemical state on a substrate.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that provides information about the elemental composition and chemical states of the top 5-10 nanometers of a surface. researchgate.netmdpi.com XPS can be used to analyze thin films containing this compound to determine the presence and concentration of sulfur, carbon, and any counter-ions. mdpi.comresearchgate.net By analyzing the binding energies of the core-level electrons, the chemical environment of the atoms can be inferred, for example, distinguishing between sulfide and sulfonium species. researchgate.net

As previously mentioned, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique. It offers high mass resolution and imaging capabilities to map the lateral distribution of the sulfonium salt and its photoproducts on a surface with high sensitivity. carleton.edunist.govcronologic.dephi.comsintef.no

Table 4: Surface Sensitive Techniques for this compound Analysis

TechniqueInformation ObtainedApplication
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical state of elements (e.g., S 2p, C 1s)Analysis of thin film composition and chemical changes upon irradiation. researchgate.netmdpi.comresearchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Molecular and elemental imaging, high-resolution mass spectra of surface speciesMapping the distribution of the sulfonium salt and its photoproducts on a surface. carleton.edunist.govcronologic.dephi.comsintef.no

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are indispensable for separating and analyzing the complex mixtures that can result from the use of this compound, particularly after photolysis or in polymerization reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of the photoproducts of this compound. Upon exposure to UV radiation, triarylsulfonium salts undergo photolysis, leading to the formation of a variety of products.

A study on the photolysis of the structurally related tris(4-tert-butoxycarbonyloxyphenyl)sulphonium salts utilized ion pair chromatography (IPC), a mode of HPLC, to analyze the reaction products. rsc.org This study revealed the formation of bis(4-tert-butoxycarbonyloxyphenyl) sulfide and a corresponding protonic acid. rsc.org It is expected that the photolysis of this compound would follow a similar pathway, involving either homolytic or heterolytic cleavage of the carbon-sulfur bond. ibm.com

Expected Research Findings:

An HPLC analysis of an irradiated solution of this compound would likely be performed in reverse-phase mode, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to improve peak shape.

The resulting chromatogram would be expected to show a peak for the unreacted this compound and several new peaks corresponding to its photoproducts. The major photoproducts would likely include:

Bis(4-tert-butylphenyl) sulfide: Formed from the recombination of aryl fragments.

Benzene (B151609) and tert-butylbenzene (B1681246): Resulting from hydrogen abstraction by the aryl radicals.

Protonic acid: Generated from the counter-anion.

The identity of these peaks would be confirmed by comparing their retention times with those of known standards or by collecting the fractions and analyzing them with mass spectrometry (LC-MS). The area under each peak is proportional to the concentration of the corresponding compound, allowing for the quantification of the photoproducts and the determination of the quantum yield of photodecomposition.

The following table provides a hypothetical representation of HPLC data for the analysis of photolyzed this compound.

Retention Time (min)Peak AreaTentative Identification
2.515000Protonic Acid
5.885000Benzene/tert-butylbenzene
10.2250000Bis(4-tert-butylphenyl) sulfide
15.5120000Unreacted this compound

This is a hypothetical data table based on expected photoproducts and typical HPLC results.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. youtube.com When this compound is used as a photoinitiator in cationic polymerization, it becomes covalently incorporated into the polymer chains. GPC is an essential tool to study this incorporation and its effect on the resulting polymer's molecular weight.

The principle of GPC involves dissolving a polymer sample in a suitable solvent and passing it through a column packed with porous gel beads. youtube.com Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. youtube.com

Expected Research Findings:

In a study involving the polymerization of a monomer initiated by this compound, GPC would be used to compare the molecular weight distribution of the resulting polymer with that of a polymer produced using a different initiator or no initiator. A comparative GPC study can provide evidence of covalent coupling of an initiator to a polymer by showing an increase in the molar mass of the modified polymer. mdpi.com

The GPC trace of the polymer initiated with this compound would provide data on its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). An increase in the average molecular weight compared to a control polymer would suggest the successful incorporation of the sulfonium salt fragments into the polymer chains.

The following table illustrates typical data that could be obtained from a GPC analysis of a polymer synthesized using this compound as a photoinitiator.

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer without Initiator8,00012,0001.5
Polymer with Initiator15,00025,5001.7

This is a hypothetical data table illustrating the expected effect of initiator incorporation on polymer molecular weight.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for TRIS(4-TERT-BUTYLPHENYL)SULFONIUM, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation of 4-tert-butylthiophenol with sulfonating agents (e.g., trifluoromethanesulfonic anhydride) under anhydrous conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:3 molar ratio of sulfur source to aryl substrate), solvent selection (e.g., dichloromethane for low nucleophilicity), and temperature control (0–25°C). Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) improves yield . Characterization via 1H^1H/13C^{13}C NMR confirms tert-butyl proton signals (δ ~1.3 ppm) and aryl group resonances (δ ~7.0–7.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify tert-butyl groups (distinct singlet at δ ~1.3 ppm) and aryl proton splitting patterns. 19F^{19}F NMR detects triflate counterions (δ ~-78 ppm) .
  • X-ray Crystallography : Resolves steric effects of tert-butyl groups and confirms sulfonium cation geometry .
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+^+] at m/z ~450) and fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : The compound is used as a photoacid generator (PAG) in photolithography due to its high thermal stability and efficient proton release under UV irradiation. It also serves as a catalyst in organic synthesis (e.g., Friedel-Crafts alkylation) . Researchers should evaluate its photolysis efficiency via UV-Vis spectroscopy and quantify acid generation using pH-sensitive dyes .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in photochemical applications?

  • Methodological Answer : Comparative studies with less bulky analogs (e.g., TRIS(4-METHYLPHENYL)SULFONIUM) reveal that tert-butyl groups enhance thermal stability but reduce reaction rates due to steric hindrance. Kinetic studies (via time-resolved UV spectroscopy) and DFT calculations can quantify energy barriers for photodecomposition. For example, tert-butyl-substituted derivatives exhibit 20–30% slower acid-release kinetics compared to methyl analogs .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across studies?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents) or moisture content. Standardize thermogravimetric analysis (TGA) under inert atmospheres (N2_2 or Ar) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase). Decomposition pathways (e.g., S–C bond cleavage) can be studied using mass spectrometry-coupled TGA .

Q. What experimental design strategies optimize this compound-based catalytic systems for stereoselective reactions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, such as Central Composite Design (CCD), to evaluate variables like catalyst loading (0.5–5 mol%), solvent polarity (e.g., toluene vs. DMF), and temperature (25–80°C). Response surface methodology (RSM) identifies optimal conditions for enantiomeric excess (e.g., >90% ee in aldol reactions) .

Q. What are the challenges in quantifying this compound’s environmental persistence, and how can they be addressed?

  • Methodological Answer : Hydrophobic tert-butyl groups may lead to bioaccumulation, but detection limits in environmental matrices (e.g., soil, water) require sensitive LC-MS/MS methods (MRM mode, LOD ~0.1 ppb). Degradation studies under simulated sunlight (Xe lamp) and microbial activity (via OECD 301B protocol) assess half-lives and metabolites .

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TRIS(4-TERT-BUTYLPHENYL)SULFONIUM

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.